molecular formula C8H7Cl2NO2 B12855637 (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B12855637
M. Wt: 220.05 g/mol
InChI Key: NHRIRGQUPAYPDT-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an amino group attached to the alpha carbon, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-(3,4-dichlorophenyl)acrylic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified using techniques such as crystallization or chromatography to ensure the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with the target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenyl ring structure but different functional groups.

    3,4-Dichlorophenylacetic acid: Another compound with a similar phenyl ring structure but lacking the amino group.

Uniqueness

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid groups. This combination of features makes it a versatile molecule for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2S)-2-amino-2-(3,4-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

NHRIRGQUPAYPDT-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl

Origin of Product

United States

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